2-propoxy-3-Pyridinol

Physicochemical profiling Acid-base behavior Separation science

2-Propoxy-3-pyridinol (2-propoxypyridin-3-ol, CAS 1232013-70-5) is a 2-alkoxy-3-hydroxypyridine with molecular formula C₈H₁₁NO₂ and molecular weight 153.18 g·mol⁻¹. It belongs to the 3-pyridinol ether family, carrying an n-propoxy substituent at the 2-position ortho to a phenolic hydroxyl at the 3-position of the pyridine ring.

Molecular Formula C8H11NO2
Molecular Weight 153.18 g/mol
Cat. No. B12081620
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-propoxy-3-Pyridinol
Molecular FormulaC8H11NO2
Molecular Weight153.18 g/mol
Structural Identifiers
SMILESCCCOC1=C(C=CC=N1)O
InChIInChI=1S/C8H11NO2/c1-2-6-11-8-7(10)4-3-5-9-8/h3-5,10H,2,6H2,1H3
InChIKeyQJWUAMXQJUWFBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Propoxy-3-Pyridinol (CAS 1232013-70-5): A Mid-Chain 2-Alkoxy-3-pyridinol Building Block for Heterocyclic Synthesis and Nicotinic Ligand Exploration


2-Propoxy-3-pyridinol (2-propoxypyridin-3-ol, CAS 1232013-70-5) is a 2-alkoxy-3-hydroxypyridine with molecular formula C₈H₁₁NO₂ and molecular weight 153.18 g·mol⁻¹ . It belongs to the 3-pyridinol ether family, carrying an n-propoxy substituent at the 2-position ortho to a phenolic hydroxyl at the 3-position of the pyridine ring . The compound is supplied as a research chemical by multiple vendors at purities of ≥95% to ≥98% and is catalogued under identifiers SCHEMBL12754891 and CS-0457400 . Its predicted physicochemical profile—XlogP 1.7, pKa 9.11, boiling point 307.4 °C, topological polar surface area 42.4 Ų—places it at an intermediate position within the straight-chain 2-alkoxy-3-pyridinol homologous series (methoxy → ethoxy → propoxy → butoxy), offering a specific balance of lipophilicity and hydrogen-bonding capacity for medicinal chemistry and synthetic applications .

Why 2-Propoxy-3-Pyridinol Cannot Be Casually Replaced by Shorter- or Branched-Chain Alkoxy Analogs in Synthesis or Screening


Within the 2-alkoxy-3-pyridinol family, the length and branching of the alkoxy chain dictate distinct physicochemical properties—lipophilicity, boiling point, steric demand, and metabolic susceptibility—that directly govern synthetic utility and biological behavior. A one-carbon truncation (ethoxy analog, XlogP ≈1.2) or extension (butoxy analog, predicted pKa 9.08, boiling point 318.8 °C) shifts logP by approximately 0.5 log units per methylene, altering partitioning, solubility, and passive permeability . Constitutional isomerism introduces an additional source of non-interchangeability: 2-isopropoxy-3-pyridinol (LogP 1.662) shares the same molecular weight as the target compound but presents a branched, sterically more hindered alkoxy group that affects both reactivity and, based on class-level SAR from 3-alkoxy-2,5-disubstituted-pyridinyl nAChR ligands, can alter receptor subtype selectivity [1]. Generic substitution without accounting for these quantifiable differences risks irreproducible reaction outcomes, off-target biological profiles, and procurement of a compound with unintended physicochemical properties .

2-Propoxy-3-Pyridinol: Head-to-Head Physicochemical and Class-Level Differentiation Against Closest Alkoxy Analogs


pKa Shift of 0.04 Units vs. 2-Ethoxy-3-pyridinol Confers Marginally Stronger Acidity, Relevant to pH-Dependent Extraction and Salt Formation

The predicted acid dissociation constant (pKa) of 2-propoxy-3-pyridinol is 9.11 ± 0.10, compared with 9.15 ± 0.10 for the ethoxy analog 2-ethoxy-3-pyridinol, both values sourced from the same computational prediction method on ChemicalBook . Although the absolute difference is small (ΔpKa ≈ 0.04), the direction of the shift—lower pKa with increasing alkoxy chain length—is consistent with the trend observed across the homologous series (2-butoxy-3-pyridinol: pKa 9.08 ± 0.10) . A lower pKa implies a marginally greater fraction of phenoxide ion at a given alkaline pH, which can be exploited for selective aqueous-phase deprotonation and differential liquid-liquid extraction during workup or purification.

Physicochemical profiling Acid-base behavior Separation science

Boiling Point Elevation of +9.8 °C Over 2-Ethoxy-3-pyridinol Enables Higher-Temperature Reaction Conditions Without Solvent Switch

2-Propoxy-3-pyridinol has a predicted boiling point of 307.4 ± 22.0 °C, which is 9.8 °C higher than that of 2-ethoxy-3-pyridinol (297.6 ± 20.0 °C) and 11.4 °C lower than that of 2-butoxy-3-pyridinol (318.8 ± 22.0 °C), all predicted under comparable computational methods . The corresponding predicted densities follow the trend: 2-ethoxy (1.144 g/cm³), 2-propoxy (1.109 g/cm³), and 2-butoxy (1.081 g/cm³). This intermediate boiling point allows the propoxy analog to be used in reactions requiring reflux at temperatures above the ceiling of the ethoxy compound but below the thermal degradation threshold of sensitive co-reactants or products, without forcing a switch to higher-boiling solvents or pressurized systems.

Synthetic methodology Thermal stability Reaction solvent selection

XlogP of 1.7 Situates 2-Propoxy-3-pyridinol in the Optimal Lipophilicity Window for CNS Drug-Likeness, Distinct from the More Polar Ethoxy Analog (XlogP ~1.2)

The calculated XlogP of 2-propoxy-3-pyridinol is 1.7, compared with an XlogP3 of 1.200 reported for 2-ethoxy-3-pyridinol . This ΔlogP of approximately +0.5 units represents a roughly 3-fold increase in octanol-water partition coefficient per additional methylene, consistent with the classical Hansch π contribution. In the context of CNS drug design, the optimal logP range for passive blood-brain barrier permeation is generally considered to be 1.5–3.0; the ethoxy analog falls below this window, while the propoxy analog enters the lower boundary, potentially improving membrane permeability without incurring the excessive lipophilicity (and associated solubility and metabolic liabilities) of the butoxy analog [1]. Although direct experimental logD measurements are absent from the open literature, this class-level inference aligns with extensive medicinal chemistry precedent for alkoxy-chain optimization in pyridine-based CNS ligands.

Drug-likeness Lipophilicity Blood-brain barrier permeability Medicinal chemistry

Constitutional Isomerism: n-Propoxy (2-Propoxy-3-pyridinol) vs. Isopropoxy (2-Isopropoxy-3-pyridinol) – Identical MW, Divergent Steric and Metabolic Profiles

2-Propoxy-3-pyridinol (n-propoxy, CAS 1232013-70-5) and 2-isopropoxy-3-pyridinol (isopropoxy, CAS 1231977-15-3) share the identical molecular formula (C₈H₁₁NO₂) and molecular weight (153.18 g·mol⁻¹) but differ fundamentally in alkoxy-chain topology . The n-propoxy substituent is a linear, primary alkoxy group with three rotatable bonds (excluding the pyridine ring attachment), whereas the isopropoxy group is branched, secondary, and sterically more demanding with only two rotatable bonds in the alkoxy chain. The computed LogP values are similar (1.7 for n-propoxy vs. 1.662 for isopropoxy, from Fluorochem SDS) . However, the branching difference has well-established consequences: secondary alkyl ethers are generally more resistant to O-dealkylation by cytochrome P450 enzymes than primary alkyl ethers, and the increased steric bulk adjacent to the oxygen can alter the conformational preferences of the pyridine ring substituent in receptor binding pockets. In the 3-alkoxy-2,5-disubstituted-pyridinyl nAChR ligand series, alkoxy chain structure (linear vs. branched) has been shown to modulate both binding affinity (Ki) and functional selectivity at α4β2 vs. α3β4 nAChR subtypes [1].

Constitutional isomerism Steric effects Metabolic stability Structure-activity relationship

Procurement-Grade Purity: ≥98% Certification by Multiple Independent Vendors Provides Reproducibility Advantage Over Lower-Purity Ethoxy and Isopropoxy Alternatives

2-Propoxy-3-pyridinol is available from ChemScene (Cat. No. CS-0457400) at ≥98% purity and from MolCore (Cat. No. MC714891) at NLT 98% purity, with ISO-certified quality systems applicable to global pharmaceutical R&D . By comparison, the closest ethoxy analog (2-ethoxy-3-pyridinol) is typically listed at 95% purity from multiple vendors , and the isopropoxy analog is offered at 97% purity by Fluorochem . The 1–3% purity differential is modest in absolute terms but becomes significant at the scale of multi-step syntheses where cumulative impurity carryover affects yield and purity of downstream intermediates. A 95% purity starting material containing 5% unidentified impurities introduces greater uncertainty in reaction stoichiometry and impurity profiling than a 98% purity material with 2% total impurities—a 2.5-fold reduction in the impurity burden per equivalent.

Chemical procurement Purity specification Reproducibility Quality control

Class-Level Pharmacological Relevance: 3-Alkoxy-Pyridinyl Scaffolds Exhibit α4β2 nAChR Subtype-Selective Modulation, Where Alkoxy Chain Length Tunes Binding Affinity and Functional Selectivity

In a systematic medicinal chemistry study, Liu et al. (2013) demonstrated that 3-alkoxy-2,5-disubstituted-pyridinyl compounds function as selective α4β2 nicotinic acetylcholine receptor (nAChR) ligands, with compound (S)-9 significantly reducing alcohol intake in a rat model and showing an improved adverse-effect profile over varenicline in ferret studies [1]. While 2-propoxy-3-pyridinol itself lacks the 5-substituent present in that series and no direct binding data for the unsubstituted scaffold have been published, the class-level SAR indicates that alkoxy chain identity (methoxy through butoxy) modulates both Ki and functional agonist/desensitization activity at nAChR subtypes. The 2-propoxy substitution represents the mid-point of this alkoxy optimization vector and provides a building block for constructing focused libraries that explore the alkoxy-chain SAR dimension at a defined, intermediate lipophilicity. This class-level inference is supported by additional literature on 3-pyridyl ethers displaying subnanomolar affinity for central neuronal nAChRs [2].

Nicotinic acetylcholine receptor α4β2 selectivity Alcohol use disorder Alkoxy SAR

Defined Application Scenarios for 2-Propoxy-3-Pyridinol Based on Quantified Physicochemical Differentiation


Medicinal Chemistry: Alkoxy-Chain SAR Matrix Expansion for α4β2 nAChR Ligand Optimization

Based on the class-level evidence that 3-alkoxy-pyridinyl scaffolds yield selective α4β2 nAChR ligands [1], 2-propoxy-3-pyridinol serves as the n-propoxy entry in a systematic alkoxy-chain SAR library that spans methoxy, ethoxy, n-propoxy, isopropoxy, and butoxy variants. Its intermediate XlogP of 1.7 positions it within the CNS drug-likeness window while its linear topology avoids the steric hindrance and altered metabolic profile of the isopropoxy isomer. Researchers designing nicotinic receptor modulators can use the compound as a 2-position building block for subsequent 5-substitution and functionalization, enabling direct head-to-head comparison of n-propoxy vs. ethoxy (ΔXlogP ≈ +0.5) effects on binding affinity and subtype selectivity.

Synthetic Chemistry: Intermediate-Boiling Reaction Component for Temperature-Sensitive Heterocycle Construction

With a predicted boiling point of 307.4 °C—approximately 10 °C above the ethoxy analog and 11 °C below the butoxy analog [1]—2-propoxy-3-pyridinol enables reflux or high-temperature reaction conditions that are inaccessible with the lower-boiling ethoxy variant but remain below the thermal degradation threshold of sensitive pyridine derivatives. This is particularly relevant for nucleophilic aromatic substitution, O-alkylation, and transition-metal-catalyzed coupling reactions where precise temperature control in the 290–310 °C range can improve reaction rate without promoting side-product formation.

Analytical and Separation Science: pH-Dependent Differential Extraction Leveraging pKa Differences in the Alkoxy Series

The predicted pKa of 9.11 for 2-propoxy-3-pyridinol is 0.04 units lower than that of the ethoxy analog (9.15) [1] . In preparative chromatographic or liquid-liquid extraction workflows where multiple alkoxy-pyridinol regioisomers or chain-length variants coexist, this small but real pKa shift can be exploited by adjusting the aqueous phase pH to achieve selective deprotonation and differential partitioning. This property is valuable during the purification of reaction mixtures from parallel syntheses where alkoxy chain length is the sole variable.

Fragment-Based Drug Discovery: A Low-Molecular-Weight (153 Da) 3-Hydroxypyridine Fragment with Defined Lipophilicity for Library Design

At a molecular weight of 153.18 Da, 2-propoxy-3-pyridinol meets fragment-likeness criteria (MW < 300, clogP ≤ 3, H-bond donors ≤ 3, H-bond acceptors ≤ 3) [1]. Its XlogP of 1.7 fills a gap in commercially available 2-alkoxy-3-pyridinol fragments: the ethoxy analog is more polar (XlogP3 1.2), and the butoxy analog is more lipophilic. Fragment libraries that include all four straight-chain alkoxy variants (C1–C4) can probe lipophilic complementarity to hydrophobic sub-pockets in target proteins with finer granularity than libraries limited to methoxy and ethoxy entries only.

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